

Technical Guide: Spectroscopic Analysis of 4-(3-bromophenyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(3-bromophenyl)benzoic Acid

Cat. No.: B1335875

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for **4-(3-bromophenyl)benzoic acid**. Due to the absence of publicly available experimental ^1H and ^{13}C NMR data for **4-(3-bromophenyl)benzoic acid** in the searched literature and spectral databases, this guide presents predicted NMR data and detailed experimental protocols for its acquisition and analysis. The provided data tables are based on established computational models and serve as a reference for experimental validation.

Structure and Nomenclature

4-(3-bromophenyl)benzoic acid is a biphenyl derivative with a bromine substituent on one phenyl ring and a carboxylic acid group on the other.

- IUPAC Name: **4-(3-bromophenyl)benzoic acid**
- CAS Number: 1214349-77-9 (This CAS number is associated with the compound, but may not have extensive experimental data linked to it in all databases).
- Molecular Formula: $\text{C}_{13}\text{H}_9\text{BrO}_2$
- Molecular Weight: 277.12 g/mol

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR chemical shifts (δ) for **4-(3-bromophenyl)benzoic acid**. These predictions are based on computational algorithms and may vary from experimental values. The solvent is assumed to be DMSO-d₆.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2', H-6'	7.80 - 7.90	d	~ 8.0
H-3', H-5'	7.65 - 7.75	d	~ 8.0
H-2	7.95 - 8.05	t	~ 1.8
H-4	7.70 - 7.80	ddd	~ 8.0, 2.0, 1.0
H-5	7.40 - 7.50	t	~ 8.0
H-6	7.60 - 7.70	ddd	~ 8.0, 2.0, 1.0
-COOH	12.5 - 13.5	br s	-

Predicted ^{13}C NMR Data

The table below outlines the predicted ^{13}C NMR chemical shifts for **4-(3-bromophenyl)benzoic acid**, calculated using computational methods. The solvent is assumed to be DMSO-d₆.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1'	129.0 - 131.0
C-2', C-6'	126.0 - 128.0
C-3', C-5'	129.5 - 131.5
C-4'	142.0 - 144.0
C-1	140.0 - 142.0
C-2	129.0 - 131.0
C-3	122.0 - 124.0
C-4	131.0 - 133.0
C-5	130.0 - 132.0
C-6	125.0 - 127.0
-COOH	167.0 - 169.0

Experimental Protocols

4.1. Synthesis of **4-(3-bromophenyl)benzoic acid** via Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.

Materials:

- 4-Carboxyphenylboronic acid
- 1,3-Dibromobenzene (or 3-bromophenylboronic acid and 4-bromobenzoic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

- In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent) in the chosen solvent system.
- Add the palladium catalyst (0.01 - 0.05 equivalents) and the base (2.0 - 3.0 equivalents).
- Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with water.
- Acidify the aqueous layer with 1M HCl to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

4.2. NMR Sample Preparation and Acquisition**Materials:**

- **4-(3-bromophenyl)benzoic acid** sample
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

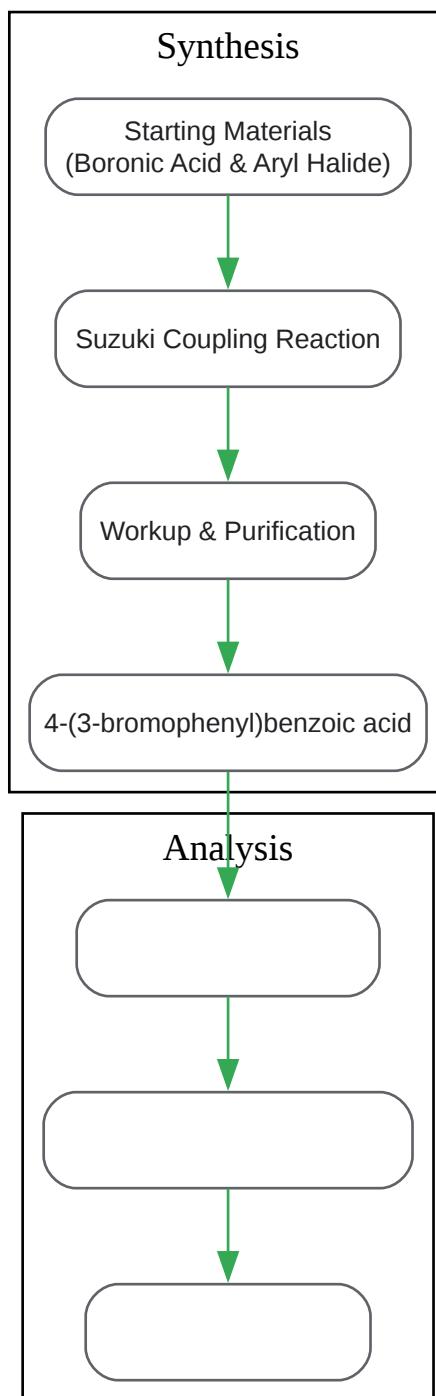
- Weigh approximately 5-10 mg of the purified **4-(3-bromophenyl)benzoic acid** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
- Transfer the solution to an NMR tube.

- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required. A proton-decoupled sequence is typically used.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of **4-(3-bromophenyl)benzoic acid**.

Caption: Molecular structure of **4-(3-bromophenyl)benzoic acid**.



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Caption: Experimental workflow for synthesis and analysis.

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